molecular formula C19H23NO5S B3698861 Ethyl 2-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B3698861
M. Wt: 377.5 g/mol
InChI Key: REDQXEHQZUISPI-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy]acetate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, a sulfamoyl group, and a phenoxyacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-ethyl-6-methylphenylamine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 4-hydroxyphenoxyacetic acid in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenoxyacetate moiety may interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Ethyl 2-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetate: Lacks the ethyl group on the phenyl ring, which may affect its reactivity and biological activity.

    Ethyl 2-[4-[(2-ethylphenyl)sulfamoyl]phenoxy]acetate: Lacks the methyl group on the phenyl ring, potentially altering its chemical properties.

    Ethyl 2-[4-[(2-ethyl-6-methylphenyl)carbamoyl]phenoxy]acetate: Contains a carbamoyl group instead of a sulfamoyl group, which can significantly change its chemical behavior and applications.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-4-15-8-6-7-14(3)19(15)20-26(22,23)17-11-9-16(10-12-17)25-13-18(21)24-5-2/h6-12,20H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDQXEHQZUISPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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